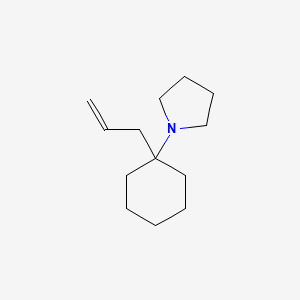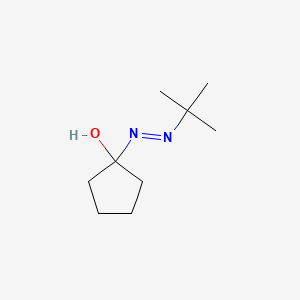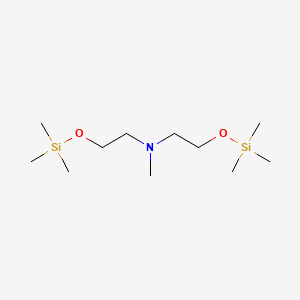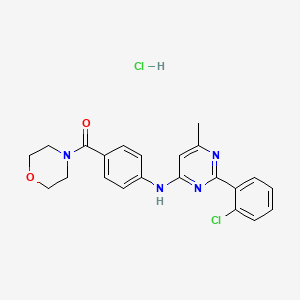
Morpholine, 4-(4-((2-(2-chlorophenyl)-6-methyl-4-pyrimidinyl)amino)benzoyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-(4-((2-(2-chlorophenyl)-6-methyl-4-pyrimidinyl)amino)benzoyl)-, monohydrochloride is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a pyrimidine ring, and a chlorophenyl group
準備方法
The synthesis of Morpholine, 4-(4-((2-(2-chlorophenyl)-6-methyl-4-pyrimidinyl)amino)benzoyl)-, monohydrochloride involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-chlorobenzaldehyde and methylamine.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where the chlorine atom acts as a leaving group.
Formation of the Morpholine Ring: The morpholine ring is formed through a cyclization reaction involving an appropriate diamine and an alkylating agent.
Coupling of the Functional Groups: The final step involves coupling the pyrimidine, chlorophenyl, and morpholine groups through a series of condensation and substitution reactions.
Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Morpholine, 4-(4-((2-(2-chlorophenyl)-6-methyl-4-pyrimidinyl)amino)benzoyl)-, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring, resulting in the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Morpholine, 4-(4-((2-(2-chlorophenyl)-6-methyl-4-pyrimidinyl)amino)benzoyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of Morpholine, 4-(4-((2-(2-chlorophenyl)-6-methyl-4-pyrimidinyl)amino)benzoyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
類似化合物との比較
Morpholine, 4-(4-((2-(2-chlorophenyl)-6-methyl-4-pyrimidinyl)amino)benzoyl)-, monohydrochloride can be compared with other similar compounds, such as:
Morpholine derivatives: These compounds share the morpholine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrimidine derivatives: Compounds with a pyrimidine ring and different substituents exhibit diverse biological activities and are used in various therapeutic applications.
Chlorophenyl derivatives: These compounds contain a chlorophenyl group and are studied for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combination of functional groups, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
65789-87-9 |
|---|---|
分子式 |
C22H22Cl2N4O2 |
分子量 |
445.3 g/mol |
IUPAC名 |
[4-[[2-(2-chlorophenyl)-6-methylpyrimidin-4-yl]amino]phenyl]-morpholin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C22H21ClN4O2.ClH/c1-15-14-20(26-21(24-15)18-4-2-3-5-19(18)23)25-17-8-6-16(7-9-17)22(28)27-10-12-29-13-11-27;/h2-9,14H,10-13H2,1H3,(H,24,25,26);1H |
InChIキー |
ZMAOZFCHSXKZCQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2Cl)NC3=CC=C(C=C3)C(=O)N4CCOCC4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


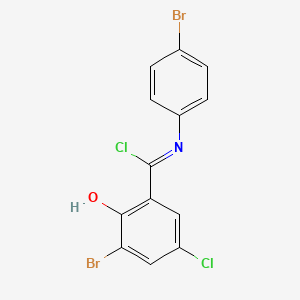

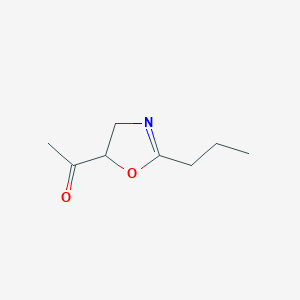
![Tricyclo[4.2.0.02,4]oct-7-en-5-one](/img/structure/B13803112.png)
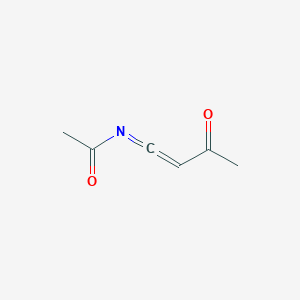

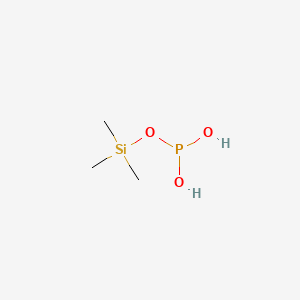
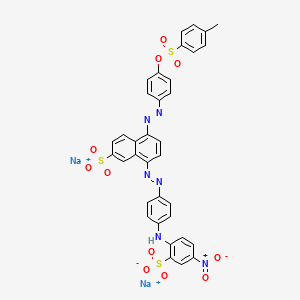
![9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[4.4.0]deca-1,3,5-trien-7-one](/img/structure/B13803144.png)

